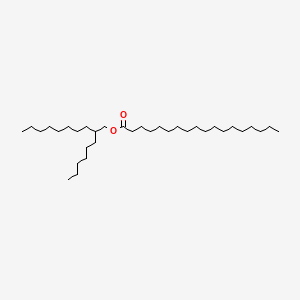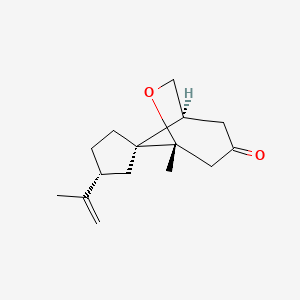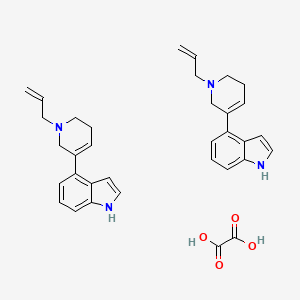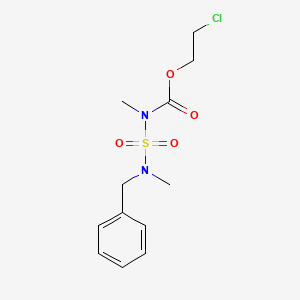
Hexyldecyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyldecyl stearate is an ester derived from the reaction between hexyldecanol and stearic acid. It is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin . This compound is known for its ability to maintain skin in good condition and is often found in skincare products .
Preparation Methods
Hexyldecyl stearate can be synthesized through the esterification of hexyldecanol with stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Hexyldecyl stearate primarily undergoes hydrolysis and esterification reactions. In the presence of water and an acid or base catalyst, it can be hydrolyzed back into hexyldecanol and stearic acid. This compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .
Scientific Research Applications
Hexyldecyl stearate is widely used in the cosmetic industry as an emollient and skin conditioning agent. It is also utilized in the formulation of various personal care products, including lotions, creams, and sunscreens . Additionally, it has applications in the pharmaceutical industry as a component of drug delivery systems, where it helps to enhance the bioavailability of hydrophobic drugs .
Mechanism of Action
The primary mechanism of action of hexyldecyl stearate in cosmetic formulations is its ability to form a protective barrier on the skin, which helps to retain moisture and prevent transepidermal water loss. This barrier function is achieved through the formation of a thin, occlusive layer on the skin’s surface, which smooths and softens the skin .
Comparison with Similar Compounds
Hexyldecyl stearate can be compared to other esters of stearic acid, such as isopropyl stearate and cetyl stearate. While all these compounds share similar emollient properties, this compound is unique in its ability to provide a slow-spreading, long-lasting moisturizing effect . Other similar compounds include octyl stearate and butyl stearate, which are also used in cosmetic formulations for their skin conditioning properties .
Properties
CAS No. |
17618-45-0 |
|---|---|
Molecular Formula |
C34H68O2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
2-hexyldecyl octadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h33H,4-32H2,1-3H3 |
InChI Key |
MWKPHOIHTLQZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)




